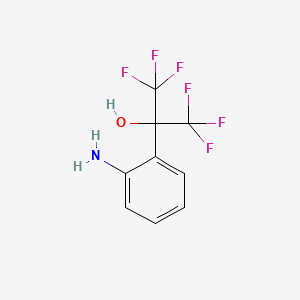

2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

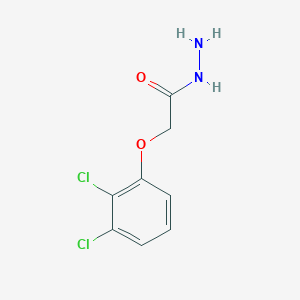

The compound “2-(2-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol” is a complex organic molecule. It contains a 2-aminophenyl group, which is a phenyl ring with an amino group at the 2-position . The hexafluoropropan-2-ol part of the molecule is a three-carbon chain with six fluorine atoms and a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the highly electronegative fluorine atoms in the hexafluoropropan-2-ol group could significantly influence the molecule’s overall shape and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amino group, the phenyl ring, and the hexafluoropropan-2-ol group. Each of these functional groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could make the compound relatively nonpolar and potentially volatile. The amino and hydroxyl groups could allow for hydrogen bonding .Applications De Recherche Scientifique

Anticancer Activity

The compound has been utilized in the synthesis of ruthenium (II)/(III) DMSO-based complexes which exhibit significant anticancer activity . These complexes have been tested in vitro and in vivo, showing potent effects against cancer cells by inducing apoptosis and causing cell-cycle arrest, while demonstrating low levels of side effects .

Anti-Intestinal Nematode Prodrugs

Derivatives of 2-aminophenyl have been designed as prodrugs with anti-intestinal nematode activities. These compounds, when administered orally, have shown high deparasitization rates against Nippostrongylus brazilliensis in rats, suggesting their potential as lead compounds for treating intestinal nematode infections .

Pharmacological Applications

2-Aminophenyl derivatives have been incorporated into various pharmacological compounds. These include drugs like Riluzole and Phortress , which are benzothiazolyl drugs demonstrating significant pharmacological activity. The compound’s derivatives are being explored for their potential in enhancing the efficacy of such drugs .

Mécanisme D'action

Propriétés

IUPAC Name |

2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCFLKMJUGBEEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374713 |

Source

|

| Record name | 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2713-62-4 |

Source

|

| Record name | 2-(2-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)